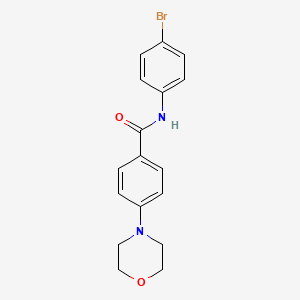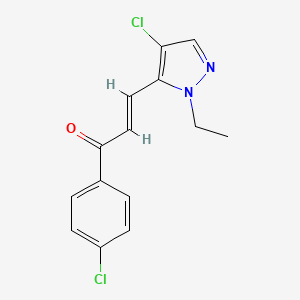![molecular formula C19H20ClNO4 B4849134 propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4849134.png)
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate
Vue d'ensemble
Description
Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate, also known as PCMB, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound is widely used in scientific research and has been found to have a variety of applications, including as a reagent for protein modification and as an inhibitor of enzymes.
Mécanisme D'action
Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate works by reacting with the thiol groups of cysteine residues in proteins. This leads to the formation of a covalent bond between the protein and propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate, which can cause changes in the protein's structure and function. As an inhibitor of enzymes, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate can bind to the active site of the enzyme, preventing it from binding to its substrate and catalyzing the reaction.
Biochemical and Physiological Effects:
propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as chymotrypsin and trypsin, which are involved in protein digestion. Additionally, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been found to inhibit the growth of cancer cells and to have anti-inflammatory properties. However, more research is needed to fully understand the biochemical and physiological effects of propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in lab experiments is its ability to modify proteins and inhibit enzymes. This makes it a useful tool for studying the structure and function of proteins. However, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate can react with other thiol-containing molecules, leading to non-specific modifications.
Orientations Futures
There are several future directions for research on propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. One area of interest is the development of more specific inhibitors of enzymes, which could have potential therapeutic applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. Finally, the use of propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate in combination with other compounds could lead to the development of new drugs with enhanced efficacy and reduced side effects.
In conclusion, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is widely used in scientific research as a reagent for protein modification and as an inhibitor of enzymes. propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has a variety of applications and potential therapeutic uses, but more research is needed to fully understand its effects and limitations.
Applications De Recherche Scientifique
Propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been widely used in scientific research as a reagent for protein modification. It can react with the thiol groups of cysteine residues in proteins, leading to the formation of a covalent bond between the protein and propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate. This modification can be used to study the structure and function of proteins. Additionally, propyl 4-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate has been found to be an inhibitor of enzymes such as chymotrypsin and trypsin, making it useful in enzyme assays.
Propriétés
IUPAC Name |
propyl 4-[[2-(4-chloro-3-methylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-3-10-24-19(23)14-4-6-15(7-5-14)21-18(22)12-25-16-8-9-17(20)13(2)11-16/h4-9,11H,3,10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPHKNMRVQWSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,6-dimethylphenyl)-2-(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetamide](/img/structure/B4849063.png)
![3-allyl-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4849076.png)

![2-chloro-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4849090.png)
![N-[3-cyano-4-(4-ethylphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4849097.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4849102.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B4849117.png)
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4849123.png)


![N-allyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4849150.png)
![2-(1-{[4-(2-hydroxyethyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-(3-methylphenyl)acetamide](/img/structure/B4849156.png)
![2-(2-chlorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4849159.png)
![1,1'-[1-(2-chlorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4849160.png)